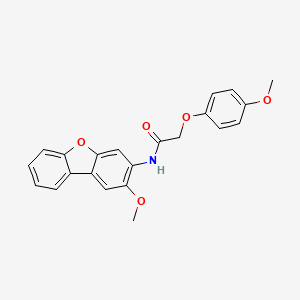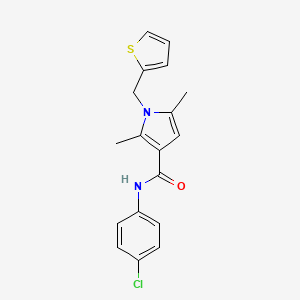![molecular formula C16H21N3O4S3 B1223461 2-[(2,5-dimethylphenyl)sulfonylamino]ethyl N-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)carbamate](/img/structure/B1223461.png)
2-[(2,5-dimethylphenyl)sulfonylamino]ethyl N-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,5-dimethylphenyl)sulfonylamino]ethyl N-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a carbamic acid group, and a sulfonylamino group, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dimethylphenyl)sulfonylamino]ethyl N-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)carbamate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the carbamic acid group and the sulfonylamino group. Common reagents used in these reactions include thionyl chloride, dimethylamine, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,5-dimethylphenyl)sulfonylamino]ethyl N-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the thiazole ring.
Substitution: The sulfonylamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures or specific catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-[(2,5-dimethylphenyl)sulfonylamino]ethyl N-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays to study enzyme activity or as a probe to investigate cellular processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(2,5-dimethylphenyl)sulfonylamino]ethyl N-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and sulfonylamino group can form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,4-dimethyl-2-thiazolyl)carbamic acid ethyl ester
- N-(2,5-dimethylphenyl)sulfonylamino]ethyl ester
- 3,4-dimethyl-2-thiazolyl sulfonamide
Uniqueness
2-[(2,5-dimethylphenyl)sulfonylamino]ethyl N-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)carbamate is unique due to the presence of both the thiazole ring and the sulfonylamino group, which provide distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications and makes it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C16H21N3O4S3 |
|---|---|
Peso molecular |
415.6 g/mol |
Nombre IUPAC |
2-[(2,5-dimethylphenyl)sulfonylamino]ethyl N-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)carbamate |
InChI |
InChI=1S/C16H21N3O4S3/c1-10-5-6-11(2)13(9-10)26(21,22)17-7-8-23-15(20)18-14-12(3)19(4)16(24)25-14/h5-6,9,17H,7-8H2,1-4H3,(H,18,20) |
Clave InChI |
WYGAGHAVIDWXPU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCOC(=O)NC2=C(N(C(=S)S2)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCOC(=O)NC2=C(N(C(=S)S2)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[[[1-(2-Methylphenyl)-5-tetrazolyl]thio]methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1223380.png)


![4-({4-[(2,3,3-Trichloroacryloyl)oxy]phenyl}sulfonyl)phenyl 2,3,3-trichloroacrylate](/img/structure/B1223383.png)
![N-[(2-chlorophenyl)-(2-hydroxy-1-naphthalenyl)methyl]butanamide](/img/structure/B1223384.png)
![4-[(4-Methoxyanilino)methylidene]-2-(4-methoxyphenyl)isoquinoline-1,3-dione](/img/structure/B1223385.png)
![(4E)-4-[[2-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B1223387.png)

![2-[(3-Chlorophenyl)methoxy]-3-methylquinoxaline](/img/structure/B1223396.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B1223397.png)



![1-Tert-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea](/img/structure/B1223402.png)
